Quinoxaline, 2,3-di-2-furanyl-6-methyl-
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Overview
Description
2,3-Di-2-furanyl-6-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The structure of 2,3-Di-2-furanyl-6-methylquinoxaline includes two furan rings and a methyl group attached to the quinoxaline core, making it a unique and interesting compound for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-2-furanyl-6-methylquinoxaline typically involves the condensation of appropriate furan derivatives with a quinoxaline precursor. One common method is the reaction of 2,3-dichloroquinoxaline with furfurylamine under reflux conditions in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of 2,3-Di-2-furanyl-6-methylquinoxaline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 2,3-Di-2-furanyl-6-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under mild oxidative conditions.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the furan rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products:
Oxidation: Furanones and quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
Scientific Research Applications
2,3-Di-2-furanyl-6-methylquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Quinoxaline derivatives, including 2,3-Di-2-furanyl-6-methylquinoxaline, are studied for their anticancer properties.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2,3-Di-2-furanyl-6-methylquinoxaline involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of bacteria and fungi by interfering with their cellular processes. In anticancer research, it induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Di-2-furanylquinoxaline: Lacks the methyl group but has similar furan rings.
6-Methylquinoxaline: Lacks the furan rings but has the methyl group.
Uniqueness: 2,3-Di-2-furanyl-6-methylquinoxaline is unique due to the presence of both furan rings and a methyl group, which contribute to its distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound in various scientific applications .
Properties
CAS No. |
183378-02-1 |
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Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2,3-bis(furan-2-yl)-6-methylquinoxaline |
InChI |
InChI=1S/C17H12N2O2/c1-11-6-7-12-13(10-11)19-17(15-5-3-9-21-15)16(18-12)14-4-2-8-20-14/h2-10H,1H3 |
InChI Key |
RIIXMSYJNNGZCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
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